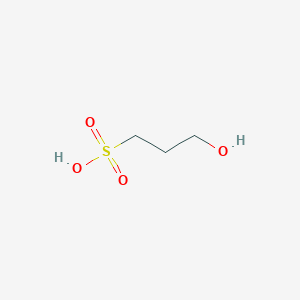

3-Hydroxypropane-1-sulfonic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c4-2-1-3-8(5,6)7/h4H,1-3H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPMYSHJKXVTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065970 | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15909-83-8 | |

| Record name | 3-Hydroxypropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15909-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015909838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-1-propanesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C667KS76K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxypropane-1-sulfonic acid physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxypropane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is compiled from various sources and presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development.

Chemical Identity

This compound, also known as isethionic acid analog, is an organosulfur compound with both a hydroxyl and a sulfonic acid functional group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 15909-83-8[1] |

| Molecular Formula | C₃H₈O₄S[1] |

| SMILES | OCCS(O)(=O)=O[1] |

| InChI Key | WQPMYSHJKXVTME-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically supplied as a viscous, colorless to light yellow or brown liquid, often as an aqueous solution (commonly ~80%).[2] This form influences some of its observable physical properties, such as its boiling point and the absence of a distinct melting point at ambient conditions.

Table of Quantitative Physicochemical Data

| Property | Value | Conditions |

| Molecular Weight | 140.16 g/mol [3][4][5] | |

| Physical State | Viscous Liquid[2][3][6] | Room Temperature |

| Appearance | Clear, colorless to yellow/brown liquid[2][6] | |

| Density | 1.364 g/mL[7] | 20 °C |

| Melting Point | Not available[3][6] | |

| Boiling Point | >100 °C (>212 °F)[3] | For aqueous solution |

| Solubility in Water | Miscible[3] | |

| pKa (Predicted) | 1.69 ± 0.50[7] | |

| pH | ~1[3][6] | 2% aqueous solution |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized methods adapted for a viscous, water-soluble liquid.

Determination of Density (for Viscous Liquids)

The density of a viscous liquid like this compound can be accurately determined using a gas pycnometer.

Principle: Gas pycnometry determines the volume of a substance by measuring the pressure change of a gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the measured volume and the previously determined mass of the sample.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

-

Spatula or syringe for sample handling

Procedure:

-

Calibration: Calibrate the gas pycnometer using a certified standard sphere of known volume according to the manufacturer's instructions.

-

Sample Preparation:

-

Weigh the empty sample cell on an analytical balance and record the mass.

-

Carefully transfer a known quantity of this compound into the sample cell. For a viscous liquid, a positive displacement pipette or syringe may be used for accurate transfer.

-

Weigh the sample cell containing the sample and record the total mass. The mass of the sample is the difference between the total mass and the mass of the empty cell.

-

-

Measurement:

-

Place the sample cell into the analysis chamber of the gas pycnometer.

-

Seal the chamber and purge with the analysis gas (helium) to remove any air and moisture.

-

Run the analysis cycle. The instrument will automatically measure the volume of the sample.

-

Perform multiple measurements until a consistent volume reading is obtained.

-

-

Calculation:

-

The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the average volume determined by the pycnometer.

-

Determination of pKa (Acid Dissociation Constant)

The pKa of a strong acid like a sulfonic acid can be determined by potentiometric titration.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Apparatus:

-

pH meter with a suitable electrode, calibrated with standard buffer solutions

-

Burette (manual or automated)

-

Stirrer (e.g., magnetic stir plate and stir bar)

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

-

Titration:

-

Place a known volume of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution gently.

-

Add the standardized strong base solution in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the steepest point of the curve. This can be found from the peak of the first derivative of the titration curve.

-

The volume of titrant at the half-equivalence point is half the volume of the titrant at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Synthesis Workflow

The following diagram illustrates a common synthesis route for this compound, starting from allyl alcohol. This process involves the sulfonation of the double bond.

References

- 1. This compound | CAS 15909-83-8 [matrix-fine-chemicals.com]

- 2. CAS 15909-83-8: this compound [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 15909-83-8|3-Hydroxypropanesulfonic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. hopaxfc.com [hopaxfc.com]

- 7. 3-HYDROXYPROPANESULFONIC ACID | 15909-83-8 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxypropane-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-hydroxypropane-1-sulfonic acid, a compound of interest in various chemical and pharmaceutical applications. The document details the expected and experimentally observed spectroscopic characteristics, outlines detailed methodologies for data acquisition, and presents visual workflows for the analytical processes.

Introduction

This compound is a polar organic compound characterized by a propyl chain functionalized with both a hydroxyl and a sulfonic acid group. This bifunctional nature makes it a versatile building block and a compound with unique physicochemical properties. Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide focuses on the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

The following sections present a summary of the available spectroscopic data for this compound and its sodium salt. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for the sodium salt of this compound in deuterium oxide (D₂O).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.67 | triplet (t) | -CH₂-OH (C3) |

| 2.95 | multiplet (m) | -CH₂-SO₃Na (C1) |

| 1.94 | multiplet (m) | -CH₂- (C2) |

| Source: Supporting Information, The Royal Society of Chemistry.[1] |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 60.7 | -CH₂-OH (C3) |

| 48.3 | -CH₂-SO₃Na (C1) |

| 27.4 | -CH₂- (C2) |

| Source: Supporting Information, The Royal Society of Chemistry.[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific, experimentally verified peak list for this compound was not available in the searched resources, the expected characteristic absorption bands based on its functional groups are presented below.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3500 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3000 - 2850 | C-H (Alkane) | Stretching | Medium to Strong |

| 1250 - 1150 | S=O (Sulfonic Acid) | Asymmetric Stretch | Strong |

| 1080 - 1030 | S=O (Sulfonic Acid) | Symmetric Stretch | Strong |

| 1050 - 1000 | C-O (Alcohol) | Stretching | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to its high polarity, electrospray ionization (ESI) is a suitable technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected.

Expected Mass Spectrometry Data (Negative Ion ESI)

| m/z | Interpretation |

| 139.0065 | [M-H]⁻ (Deprotonated molecule) |

| 81.9721 | [SO₃H]⁻ or [HSO₃]⁻ |

| 79.9568 | [SO₃]⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of sodium 3-hydroxypropane-1-sulfonate.

Materials:

-

Sodium 3-hydroxypropane-1-sulfonate sample

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of sodium 3-hydroxypropane-1-sulfonate.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar

-

Number of scans: 1024 or more, depending on sample concentration

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase correct the spectra.

-

Reference the spectra. For ¹H in D₂O, the residual HDO peak can be set to ~4.79 ppm. For ¹³C, an internal or external standard may be used.

-

Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To acquire an FTIR spectrum of sodium 3-hydroxypropane-1-sulfonate.

Materials:

-

Sodium 3-hydroxypropane-1-sulfonate sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle (agate or mullite)

-

Pellet press

-

FTIR spectrometer with a sample holder for pellets

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of KBr (approximately 100-200 mg) in the mortar.

-

Add a very small amount of the sample (approximately 1-2 mg) to the KBr.

-

Grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder.

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with an empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

Objective: To acquire a mass spectrum of this compound using electrospray ionization.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) - optional

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in a water/methanol mixture).

-

Dilute the stock solution to a final concentration suitable for ESI-MS (typically in the low µg/mL to ng/mL range).

-

The final solvent composition should be compatible with ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an additive like formic acid or ammonium hydroxide to promote ionization.

-

-

Instrument Setup:

-

Set up the mass spectrometer for ESI in either positive or negative ion mode. For a sulfonic acid, negative ion mode is generally preferred.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow.

-

-

Spectrum Acquisition:

-

Infuse the sample solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., the [M-H]⁻ ion) and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion (e.g., [M-H]⁻).

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for the spectroscopic analyses.

References

3-Hydroxypropane-1-sulfonic acid quantum chemical calculations

An In-depth Technical Guide to the Quantum Chemical Calculations of 3-Hydroxypropane-1-sulfonic Acid

Abstract

This compound (3-HPSA) is a significant organosulfur compound utilized in a variety of applications, from a component in biological buffers to an additive in materials for advanced energy applications. A thorough understanding of its molecular properties is crucial for optimizing its function and for the rational design of new materials and processes. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-HPSA. It outlines a detailed computational methodology based on Density Functional Theory (DFT), presents a summary of expected quantitative data, and provides relevant experimental protocols for validation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational modeling of small organic molecules.

Introduction

This compound (C₃H₈O₄S) is a bifunctional molecule containing both a hydroxyl and a sulfonic acid group.[1] This structure imparts a combination of hydrophilicity and strong acidity, making it a versatile chemical intermediate. While its applications are diverse, a detailed, molecule-level understanding of its properties is often required for advanced applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful tool for investigating molecular geometries, vibrational frequencies (which correspond to infrared and Raman spectra), electronic properties, and reactivity.[2]

This guide details a typical workflow for performing such calculations on 3-HPSA, providing a framework for researchers to predict its properties and behavior in various environments.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a common workflow for the quantum chemical analysis of a small organic molecule like 3-HPSA.[3][4]

Software

A variety of quantum chemistry software packages can perform the calculations described herein, such as Gaussian, ORCA, or Q-Chem.

Workflow

A typical computational workflow for analyzing 3-HPSA is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculations.

Level of Theory

The choice of the density functional and basis set is critical for accuracy. A widely used and well-balanced level of theory for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5] This combination provides a good compromise between computational cost and accuracy for geometries, vibrational frequencies, and electronic properties. For more accurate energy calculations, especially for reaction energies or pKa predictions, higher-level methods or different functionals may be employed.[6]

Solvation Model

To model the molecule in a solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) is typically used.[7] This is particularly important for a polar molecule like 3-HPSA and is crucial for calculating properties like pKa.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of 3-HPSA at the B3LYP/6-311++G(d,p) level of theory. The values are representative and based on experimental data for analogous structures like propanol and various sulfonic acids.[8][9][10]

Optimized Molecular Geometry

The geometry optimization yields the lowest energy conformation of the molecule, providing precise bond lengths and angles.

| Parameter | Atoms | Calculated Value | Experimental Benchmark (Similar Molecules) |

| Bond Lengths (Å) | |||

| C-C | ~1.53 Å | 1.53 Å (in alkanes)[11] | |

| C-O | ~1.43 Å | 1.43 Å (in propanol)[8] | |

| O-H | ~0.96 Å | 0.96 Å (in propanol)[8] | |

| C-S | ~1.78 Å | 1.77 Å (in methanesulfonic acid) | |

| S=O | ~1.45 Å | 1.43-1.45 Å (in sulfonic acids)[9] | |

| S-O(H) | ~1.60 Å | 1.58-1.61 Å (in sulfonic acids)[10] | |

| Bond Angles (°) | |||

| C-C-C | ~112° | 112.4° (in propane)[11] | |

| C-C-O | ~108° | 108.5° (in propanol)[8] | |

| O=S=O | ~120° | 119-122° (in sulfonic acids)[9] | |

| C-S-O | ~106° | 105-107° (in sulfonic acids)[10] |

Vibrational Frequencies

Frequency calculations predict the infrared (IR) and Raman spectra. The assignments below are based on characteristic vibrational modes of alcohols and sulfonic acids.[9][10][12]

| Frequency (cm⁻¹) | Vibrational Mode | Symmetry | Description |

| ~3500 | ν(O-H) | A' | O-H stretching (hydroxyl group) |

| ~3100 | ν(O-H) | A' | O-H stretching (sulfonic acid group) |

| ~2960 | νₐ(CH₂) | A', A'' | Asymmetric CH₂ stretching |

| ~2870 | νₛ(CH₂) | A', A'' | Symmetric CH₂ stretching |

| ~1460 | δ(CH₂) | A', A'' | CH₂ scissoring/bending |

| ~1380 | νₐ(SO₂) | A' | Asymmetric SO₂ stretching |

| ~1170 | νₛ(SO₂) | A' | Symmetric SO₂ stretching |

| ~1050 | ν(C-O) | A' | C-O stretching |

| ~1040 | ν(S-O) | A' | S-O(H) stretching |

| ~760 | ν(C-S) | A' | C-S stretching |

| ~580 | δ(SO₂) | A' | SO₂ scissoring/deformation |

Electronic Properties

Analysis of the molecular orbitals provides insight into the molecule's reactivity and electronic transitions.

| Property | Calculated Value (in vacuum) | Interpretation |

| HOMO Energy | ~ -8.5 eV | Highest Occupied Molecular Orbital; related to the ability to donate an electron. |

| LUMO Energy | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 8.0 eV | Energy gap related to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 5.5 Debye | Indicates a high degree of polarity. |

Acidity (pKa)

The pKa of the sulfonic acid group is a key property. It can be calculated using thermodynamic cycles that involve the Gibbs free energy of the acid and its conjugate base in solution.[13][14]

| Property | Calculated Value (in water) | Experimental Value |

| pKa | ~1.5 - 2.0 | 1.53 |

Key Chemical Reactions: Formation of 3-HPSA

3-HPSA is commonly synthesized by the hydrolysis of 1,3-propane sultone.[15][16] This reaction involves the nucleophilic attack of water on the strained five-membered sultone ring.[17]

Experimental Protocols for Validation

Computational results should always be validated against experimental data where possible. Below are detailed protocols for the synthesis of 3-HPSA and for the characterization of its properties.

Synthesis of this compound via Hydrolysis of 1,3-Propane Sultone

This protocol is adapted from established synthesis methods.[18][19]

Materials:

-

1,3-Propane sultone

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a known molar amount of 1,3-propane sultone.

-

Addition of Water: Add a molar excess of deionized water (e.g., 10-20 equivalents) to the flask.

-

Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by periodically taking aliquots and analyzing via NMR to observe the disappearance of the sultone reactant.

-

Reaction Time: Maintain the reflux for 2-4 hours, or until the reaction is complete.

-

Work-up: After cooling to room temperature, the water is typically removed under reduced pressure using a rotary evaporator to yield the crude this compound, often as a viscous oil or waxy solid. Further purification can be achieved by recrystallization if necessary.

pKa Determination by Potentiometric Titration

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Burette

-

Beaker and magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh a sample of 3-HPSA and dissolve it in a known volume of CO₂-free deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Titration: Slowly add the standardized NaOH solution from the burette in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Vibrational Spectroscopy (FTIR/Raman)

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer with an appropriate sample holder (e.g., KBr pellet press or ATR accessory).

-

FT-Raman spectrometer.

-

3-HPSA sample.

Procedure:

-

Sample Preparation:

-

For FTIR (KBr Pellet): Mix a small amount of the 3-HPSA sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

For FTIR (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

For FT-Raman: Place the sample in a suitable container, such as a glass capillary tube.

-

-

Spectrum Acquisition: Place the prepared sample in the spectrometer.

-

Data Collection: Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Collect multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the positions (in cm⁻¹) and relative intensities of the absorption/scattering bands and compare them to the computationally predicted vibrational frequencies.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective means of exploring the fundamental properties of this compound. This guide has outlined a standard computational workflow using DFT, presented expected quantitative data for its geometric, vibrational, and electronic properties, and provided key experimental protocols for validation. The synergy between computational prediction and experimental verification enables a deeper understanding of the molecular behavior of 3-HPSA, facilitating its application in diverse scientific and industrial fields.

References

- 1. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jchemlett.com [jchemlett.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 9. hakon-art.com [hakon-art.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Alkane - Wikipedia [en.wikipedia.org]

- 12. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]

- 16. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

The Catalytic Core of 3-Hydroxypropane-1-sulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of 3-Hydroxypropane-1-sulfonic acid as a catalyst in organic synthesis. While direct quantitative performance data for this specific sulfonic acid is not extensively available in the reviewed literature, this document extrapolates its catalytic behavior based on the well-established principles of sulfonic acid catalysis. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Introduction: The Role of Sulfonic Acids in Catalysis

Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid functional group (-SO₃H). Their strong Brønsted acidity makes them effective catalysts for a wide range of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions.[1] The catalytic efficacy of sulfonic acids stems from their ability to donate a proton (H⁺) to a substrate, thereby increasing its electrophilicity and lowering the activation energy of the reaction.[1] this compound, with its hydroxyl group, offers the potential for unique solubility and reactivity characteristics.

General Mechanism of Action: Proton Donation and Substrate Activation

The primary mechanism of action for this compound in catalysis is its function as a Brønsted acid. The sulfonic acid group readily donates a proton to an electronegative atom in a substrate molecule, such as the oxygen atom of a carbonyl group. This protonation event generates a highly reactive, positively charged intermediate that is more susceptible to nucleophilic attack.

A quintessential example of this mechanism is the Fischer-Speier esterification of a carboxylic acid with an alcohol. In this reaction, the sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating its attack by the nucleophilic oxygen of the alcohol. The subsequent elimination of a water molecule yields the ester product and regenerates the sulfonic acid catalyst, allowing it to participate in further catalytic cycles.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and reaction mechanisms related to sulfonic acid catalysis.

Quantitative Performance Data (Illustrative)

As specific quantitative data for the catalytic performance of this compound is limited in the available literature, the following tables present representative data from studies on other sulfonic acid catalysts in similar reactions. This data is intended to provide a general understanding of the expected performance metrics.

Table 1: Illustrative Catalytic Performance in Esterification of Oleic Acid

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Sulfonated Biochar | 4.0 | 80 | 5 | 96.28 | [2] |

| Silica-Propylsulfonic Acid | Not Specified | Not Specified | Not Specified | >99 | |

| Sulfonated Carbon | 2.5 | 65 | 6 | 95.2 | [3] |

Table 2: Illustrative Reusability of Sulfonic Acid Catalysts

| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Reference |

| Sulfonated Biochar | 96.28 | 80.6 | 62.1 | 38.7 | [2] |

| Sulfonated Carbon | 95.2 | 90.4 | 81.7 | 63.5 | [3] |

Experimental Protocols

The following are generalized experimental protocols for conducting a reaction catalyzed by this compound, based on standard laboratory procedures for acid catalysis.

General Protocol for Esterification

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (3.0 eq)

-

This compound (0.05 - 0.1 eq)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with hot plate)

-

Thin-layer chromatography (TLC) or Gas Chromatography (GC) for reaction monitoring

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, alcohol, and anhydrous solvent.

-

Begin stirring the mixture.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain stirring.

-

Monitor the progress of the reaction by TLC or GC at regular intervals.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the pure ester.

Protocol for Catalyst Recovery and Reuse (for heterogeneous applications)

If this compound is supported on a solid material, the following protocol can be adapted for its recovery and reuse.

Procedure:

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

-

Wash the recovered catalyst with a suitable solvent (e.g., the solvent used in the reaction, followed by a more volatile solvent like diethyl ether) to remove any adsorbed products and unreacted starting materials.

-

Dry the catalyst under vacuum or in an oven at a suitable temperature to remove residual solvent.

-

The dried catalyst can then be used in a subsequent reaction cycle.

Conclusion

This compound, by virtue of its sulfonic acid functional group, is a potent Brønsted acid catalyst. Its mechanism of action in a variety of organic transformations is centered on the protonation of substrates, which enhances their reactivity towards nucleophilic attack. While specific performance metrics for this catalyst are not widely reported, its behavior can be confidently inferred from the extensive body of research on other sulfonic acid catalysts. The presence of a hydroxyl group may also impart unique solubility and interaction properties, making it a potentially valuable tool for organic synthesis. Further research is warranted to fully elucidate the specific catalytic applications and quantitative performance of this compound.

References

- 1. US2806876A - Process for preparing salts of this compound - Google Patents [patents.google.com]

- 2. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability of 3-Hydroxypropane-1-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of 3-Hydroxypropane-1-sulfonic acid (3-HPSA). The stability of 3-HPSA is a critical parameter in its application as an excipient, buffering agent, and intermediate in pharmaceutical and chemical syntheses. Understanding its degradation pathways is essential for ensuring product quality, safety, and shelf-life. This document synthesizes available theoretical and experimental data on sulfonic acids to build a comprehensive stability profile for 3-HPSA, focusing on thermal, hydrolytic, and oxidative degradation mechanisms.

Core Physicochemical Properties

This compound is an organosulfur compound featuring a propyl chain with both a hydroxyl and a sulfonic acid functional group. These groups impart a high degree of polarity and water solubility to the molecule. The sulfonic acid moiety is strong, with a predicted pKa value of approximately 1.69, ensuring it is fully ionized under typical physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₄S | [1] |

| Molecular Weight | 140.16 g/mol | [2] |

| pKa (Predicted) | 1.69 ± 0.50 | |

| Appearance | Clear, light yellow to orange liquid | |

| Density | ~1.364 g/mL at 20 °C | [2] |

Theoretical Stability Analysis

The stability of 3-HPSA is primarily dictated by the strength of its carbon-sulfur (C-S) bond and the reactivity of its hydroxyl and sulfonic acid groups under various stress conditions. Theoretical studies on analogous aliphatic sulfonic acids provide a framework for understanding the potential degradation pathways of 3-HPSA.

Thermal Stability

Aliphatic sulfonic acids are generally considered to be thermally robust, more so than their carboxylic acid counterparts.[3] The primary thermal degradation pathway for the sodium salt of 3-HPSA has been proposed to initiate with the homolytic cleavage of the C-S bond. This generates an alkyl radical and a sulfonate radical, which can then propagate further reactions.

A plausible thermal decomposition pathway for the acidic form of 3-HPSA, inferred from studies on other sulfonic acids, could involve intramolecular reactions. For instance, at elevated temperatures, the hydroxyl group could potentially interact with the sulfonic acid group, leading to cyclization and elimination reactions.

Below is a proposed workflow for a theoretical investigation into the thermal decomposition of 3-HPSA.

Caption: Workflow for computational analysis of thermal decomposition.

Hydrolytic Stability

Theoretical and experimental studies have shown that alkyl sulfonic acids exhibit excellent hydrothermal stability.[4] The C-S bond in aliphatic sulfonic acids is significantly more resistant to hydrolysis compared to the C-S bond in aromatic sulfonic acids.[4] Under typical aqueous conditions relevant to pharmaceutical formulations (pH 1-8, ambient to moderately elevated temperatures), the C-S bond of 3-HPSA is expected to be stable with a negligible rate of hydrolysis.

The primary consideration for hydrolytic stability would be under harsh conditions (e.g., high temperatures and extreme pH), where desulfonation could theoretically occur. However, for most applications, hydrolytic degradation is not considered a significant risk for 3-HPSA.

A proposed pathway for acid-catalyzed hydrolytic desulfonation is depicted below.

Caption: A potential, though unlikely, hydrolytic degradation pathway.

Oxidative Stability

The oxidative stability of 3-HPSA has not been extensively studied theoretically. However, by analogy to other organic molecules, the propane backbone and the hydroxyl group are potential sites for oxidative attack by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The sulfonic acid group itself is relatively resistant to oxidation.

Potential oxidative degradation could be initiated by hydrogen abstraction from the carbon backbone by a hydroxyl radical, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxyl radical, which can propagate a chain of degradation reactions, ultimately leading to chain cleavage and the formation of smaller organic molecules and inorganic sulfate.

The workflow for investigating oxidative degradation would be similar to that for thermal stability, but would involve modeling the interaction of 3-HPSA with an oxidizing agent like the hydroxyl radical.

Caption: Initiation step of the oxidative degradation of 3-HPSA.

Summary of Theoretical Stability Data

The following table summarizes the expected stability of this compound based on theoretical principles and data from analogous compounds. Quantitative values are hypothetical and would need to be confirmed by specific computational studies on 3-HPSA.

| Degradation Pathway | Key Reaction | Activation Energy (Ea) (Hypothetical) | Stability Assessment |

| Thermal | C-S Bond Homolysis | High (> 50 kcal/mol) | Stable under normal storage and processing temperatures. |

| Hydrolytic | C-S Bond Heterolysis (Desulfonation) | Very High | Highly stable in aqueous solutions across a wide pH range.[5][4] |

| Oxidative | Hydrogen Abstraction by •OH | Moderate | Susceptible to degradation in the presence of strong oxidizing agents or ROS. |

Experimental Protocols for Theoretical Stability Validation

To validate the theoretical predictions outlined above, a series of experimental studies would be required. The following are proposed high-level experimental protocols.

Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

-

Objective: To determine the onset temperature of thermal decomposition.

-

Methodology:

-

Accurately weigh 5-10 mg of 3-HPSA into a TGA pan.

-

Place the sample in the TGA instrument.

-

Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.

-

Protocol 2: Hydrolytic Stability Study (Forced Degradation)

-

Objective: To assess stability in aqueous solutions at various pH values and temperatures.

-

Methodology:

-

Prepare solutions of 3-HPSA (e.g., 1 mg/mL) in buffers of different pH values (e.g., pH 2, 7, and 10).

-

Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C) for a defined period (e.g., up to 4 weeks).

-

At specified time points, withdraw aliquots and analyze for the parent compound and potential degradants using a stability-indicating HPLC method (e.g., with UV and/or mass spectrometric detection).

-

The rate of degradation can be quantified by monitoring the decrease in the peak area of 3-HPSA over time.

-

Protocol 3: Oxidative Stability Study (Forced Degradation)

-

Objective: To evaluate the susceptibility of 3-HPSA to oxidative stress.

-

Methodology:

-

Prepare a solution of 3-HPSA (e.g., 1 mg/mL) in water.

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set duration.

-

Analyze the samples at various time points using an appropriate HPLC method to quantify the remaining 3-HPSA and identify any oxidation products.

-

Conclusion

Based on theoretical principles derived from the study of aliphatic sulfonic acids, this compound is expected to be a highly stable compound under typical storage and use conditions. Its primary liability is likely to be oxidative degradation, while it is predicted to have excellent thermal and hydrolytic stability. The computational and experimental workflows outlined in this guide provide a robust framework for a comprehensive stability assessment of this important molecule. For drug development professionals, this inherent stability profile makes 3-HPSA a promising candidate for use in a wide range of pharmaceutical formulations.

References

The Discovery and Synthesis of 3-Hydroxypropane-1-sulfonic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropane-1-sulfonic acid, a versatile organic compound, has garnered interest in various scientific fields for its utility as a buffering agent and a synthetic intermediate. While the precise moment of its initial discovery remains somewhat elusive in the historical literature, its synthesis was a subject of optimization by the mid-20th century. A notable United States patent filed in 1954 details a method for improving the yield of its salts from the reaction of allyl alcohol and bisulfite in the presence of oxygen, indicating that the fundamental reaction was already known. This suggests that the "discovery" of this compound was likely a gradual process of synthesis and characterization rather than a singular event. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in experimental settings, and for the development of new synthetic methodologies.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₄S | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| Density | 1.364 g/mL at 20 °C | [1] |

| Appearance | Colorless, viscous liquid | [2] |

| Solubility | Highly soluble in water | [2] |

| Acidity (pKa) | Strong acidity imparted by the sulfonic acid group | [2] |

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is through the addition of a bisulfite salt to allyl alcohol. This reaction has been refined over the years to improve yield and purity.

General Reaction Scheme

The overall chemical transformation involves the reaction of allyl alcohol with sodium bisulfite in an aqueous solution, often in the presence of an oxidizing agent or a free-radical initiator, to form the sodium salt of this compound. The free acid can then be obtained by acidification.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, adapted from historical patents and scientific literature.

Protocol 1: Synthesis via Oxygen-Assisted Addition (Based on US Patent 2,806,876)

This method describes an improved process for preparing salts of this compound with higher yields.

Materials:

-

Allyl alcohol

-

Sodium bisulfite

-

Sulfuric acid

-

Potassium hydroxide

-

90% Alcohol

Procedure:

-

Prepare an approximately neutral solution of sodium bisulfite.

-

Gradually add allyl alcohol to the vigorously stirred bisulfite solution. The amount of sulfite should be in 20-60% excess of the stoichiometric amount required for the reaction.

-

Introduce finely divided oxygen or an oxygen-containing gas (e.g., air) into the reaction mixture to act as an oxidizing agent.

-

Continuously neutralize the alkali that is liberated during the reaction by the addition of an acid, such as sulfuric acid.

-

Maintain the reaction temperature between 10-60 °C.

-

Upon completion of the reaction, add sulfuric acid to convert any remaining sulfite to sulfate.

-

Evaporate the solution to precipitate most of the potassium sulfate.

-

Neutralize the mixture with potassium hydroxide and filter off the precipitated potassium sulfate in the cold.

-

Evaporate the filtrate to dryness to obtain the potassium salt of this compound.

-

Recrystallize the product from 90% alcohol. This method is reported to yield 90-95% of the theoretical amount.

Caption: Experimental workflow for the synthesis of 3-hydroxypropane-1-sulfonate salt.

Protocol 2: Free-Radical Initiated Synthesis

This protocol utilizes a free-radical initiator to facilitate the addition of bisulfite to allyl alcohol.

Materials:

-

Allyl alcohol

-

Sodium sulfite

-

Sodium bisulfite

-

Azodiisobutyronitrile (AIBN)

-

Concentrated hydrochloric acid

-

n-Butanol

Procedure:

-

To a reactor at room temperature, sequentially add sodium sulfite, sodium bisulfite, and allyl alcohol.

-

Adjust the pH of the reaction system to 5.5 using concentrated hydrochloric acid.

-

Use infrared radiation as the reaction induction condition.

-

Add azodiisobutyronitrile (AIBN) as a catalyst and continue the reaction for 2.5 hours.

-

After the initial reaction, add concentrated hydrochloric acid to the system and continue the reaction at 90 °C for 2 hours.

-

Filter the reaction mixture to remove salt impurities.

-

Process the filtrate by extraction and phase separation using n-butanol to isolate the target product, 3-hydroxy-1-propanesulfonic acid.

References

3-Hydroxypropane-1-sulfonic acid pKa determination methods

An In-depth Technical Guide to the pKa Determination of 3-Hydroxypropane-1-sulfonic acid

Introduction

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For researchers, scientists, and drug development professionals, an accurate understanding of a compound's pKa is critical, as it influences a wide range of properties including solubility, permeability, reactivity, and bioavailability. This compound, a molecule featuring both a hydroxyl group and a strongly acidic sulfonic acid moiety, is utilized in various chemical and biological applications, such as a buffering agent in biological systems.[1] Its sulfonic acid group confers strong acidity, making the precise determination of its pKa essential for optimizing its function in these roles.[1]

This technical guide provides an in-depth overview of the primary methods employed for the determination of the pKa of this compound. It details the experimental protocols for established analytical techniques, namely Potentiometric Titration and Capillary Electrophoresis, and outlines the workflow for modern Computational Methods.

Quantitative Data Summary

| Compound | Method | pKa Value(s) | Reference |

| This compound | Predicted | 1.69 ± 0.50 | --INVALID-LINK-- |

| TAPSO | Potentiometric Titration | pKa₂ = 7.61 ± 0.01 | [2][3] |

| DIPSO | Potentiometric Titration | pKa₂ = 7.50 ± 0.01 | [2][3] |

| MOPSO * | Potentiometric Titration | pKa₂ = 6.87 ± 0.01 | [2][3] |

| Taurine (2-aminoethanesulfonic acid) | Not Specified | pKa₁ = 1.5, pKa₂ = 9.06 | [4] |

*Note: TAPSO, DIPSO, and MOPSO are N-substituted 3-amino-2-hydroxypropanesulfonic acids. The reported pKa₂ corresponds to the dissociation of the protonated amino group.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5] The technique involves the stepwise addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the resulting change in pH with a high-precision pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acid is half-neutralized.[5]

Detailed Experimental Protocol

The following protocol is adapted from the methodology used by Azab et al. for the pKa determination of structurally similar N-substituted 3-amino-2-hydroxypropanesulfonic acids and is suitable for this compound.[2][3]

A. Materials and Reagents:

-

This compound (high purity)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), standardized 0.1 M solution (CO₂-free)

-

Potassium Nitrate (KNO₃) or Potassium Chloride (KCl) for ionic strength adjustment

-

Standard pH buffers (e.g., pH 4, 7, and 10)

-

High-purity deionized water

B. Equipment:

-

High-precision pH meter with a glass combination electrode

-

Automatic titrator or a micro-burette (tolerance ±0.005 mL)

-

Thermostatted titration vessel

-

Magnetic stirrer and stir bar

-

Nitrogen gas supply for inert atmosphere

C. Procedure:

-

Preparation of the Analyte Solution:

-

pH Meter Calibration:

-

Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range. For a strong acid like this compound, calibration with pH 4 and 7 buffers is appropriate.

-

-

Titration Setup:

-

Transfer a known volume (e.g., 20.0 mL) of the analyte solution into the thermostatted titration vessel.

-

Maintain the temperature at a constant value, typically 25.0 ± 0.1 °C.[2][3]

-

Place the calibrated pH electrode and the tip of the burette into the solution, ensuring the electrode is submerged but not in the path of the magnetic stir bar.

-

Purge the solution with nitrogen gas for approximately 10-15 minutes before and during the titration to eliminate dissolved CO₂.[6]

-

-

Titration Process:

-

Begin stirring the solution gently.

-

Add small increments of the standardized strong base titrant (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and entered a stable, high-pH region (e.g., pH 11).[1]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found using the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (Vₑ / 2).

-

Workflow Diagram: Potentiometric Titration

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that can be used for pKa determination, offering advantages such as high throughput, low sample consumption (typically in the nanoliter range), and the ability to use impure samples.[5] The method is based on the principle that the electrophoretic mobility of a compound is dependent on its charge-to-size ratio. As the pH of the background electrolyte (BGE) changes, the ionization state of the analyte changes, which in turn alters its effective mobility. By measuring the effective mobility over a range of pH values, a sigmoidal curve is generated, and the inflection point of this curve corresponds to the pKa.[7]

Detailed Experimental Protocol

The following is a generalized protocol for pKa determination using Capillary Zone Electrophoresis (CZE).

A. Materials and Reagents:

-

This compound sample

-

A series of background electrolyte (BGE) buffers covering a wide pH range (e.g., from pH 1.5 to 11.5 in 0.5 pH unit increments). Common buffer systems include phosphate, borate, and citrate.

-

A neutral marker (e.g., Dimethyl sulfoxide - DMSO or mesityl oxide) to measure the electroosmotic flow (EOF).

-

Sodium Hydroxide (e.g., 0.1 M) and Hydrochloric Acid (e.g., 0.1 M) for capillary rinsing.

-

High-purity deionized water.

B. Equipment:

-

Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).

-

Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

-

pH meter.

-

Data acquisition and analysis software.

C. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

-

Prepare the series of BGE buffers at a constant ionic strength.

-

Prepare a sample solution by diluting the stock solution in water or an appropriate BGE, containing a small amount of the neutral marker.

-

-

Capillary Conditioning:

-

Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the running BGE for several minutes each to ensure a stable baseline and reproducible migration times.

-

-

Electrophoretic Analysis:

-

Rinse the capillary with the first BGE buffer.

-

Inject the sample solution hydrodynamically (pressure injection) or electrokinetically.

-

Apply a constant voltage (e.g., 15-30 kV) and record the electropherogram.

-

Detect the analyte and the neutral marker. The migration time of the analyte (tₘ) and the neutral marker (tₑₒ) are recorded.

-

Repeat the analysis for each BGE buffer across the entire pH range.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility (µₑₗ) for the analyte at each pH using the following equation: µₑₗ = (LₜLₑ / V) * (1/tₘ - 1/tₑₒ) where Lₜ is the total capillary length, Lₑ is the effective length to the detector, and V is the applied voltage.

-

Plot the calculated effective mobility (µₑₗ) against the pH of the BGE.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa of the analyte.

-

Workflow Diagram: Capillary Electrophoresis

Computational Methods

Computational chemistry provides a powerful in silico alternative to experimental pKa determination, which can be particularly useful for early-stage drug discovery or for compounds that are difficult to synthesize or handle.[8] These methods calculate the pKa from first principles by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent.[9] Quantum mechanical (QM) approaches, such as Density Functional Theory (DFT), combined with continuum solvation models are commonly used.[10]

General Workflow

A. Software and Models:

-

Quantum chemistry software package (e.g., Gaussian, Jaguar, AMS).

-

Molecular modeling and visualization software.

-

Solvation model (e.g., SMD, PCM, COSMO-RS) to simulate the solvent environment (water).[11]

-

A suitable level of theory (functional and basis set, e.g., B3LYP/6-311++G(d,p)).[11]

B. Procedure:

-

Structure Preparation:

-

Build the 3D structures of both the protonated (acid, HA) and deprotonated (conjugate base, A⁻) forms of this compound.

-

-

Conformational Search:

-

Perform a thorough conformational search for both HA and A⁻ to identify the lowest energy conformers, as pKa is a thermodynamic property.

-

-

Geometry Optimization:

-

Optimize the geometry of the lowest-energy conformers for both species in the gas phase and, more importantly, in the chosen continuum solvent model (water).

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy. This step also confirms that the structures are true energy minima (no imaginary frequencies).

-

-

Free Energy Calculation:

-

Calculate the absolute Gibbs free energy in solution (G_sol) for both the acid (G_sol(HA)) and the conjugate base (G_sol(A⁻)).

-

-

pKa Calculation:

-

The pKa is calculated using the thermodynamic cycle: pKa = (G_sol(A⁻) - G_sol(HA) + G_sol(H⁺)) / (2.303 * RT) Where G_sol(H⁺) is the solvation free energy of the proton (a well-established, albeit model-dependent, value), R is the gas constant, and T is the temperature (usually 298.15 K).

-

Often, a linear regression correction is applied by calculating the pKa for a set of known related compounds to correct for systematic errors in the computational method.[8]

-

Workflow Diagram: Computational Method

References

- 1. chem.fsu.edu [chem.fsu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. zirchrom.com [zirchrom.com]

- 5. researchgate.net [researchgate.net]

- 6. mrupp.info [mrupp.info]

- 7. analiza.com [analiza.com]

- 8. How to Predict pKa | Rowan [rowansci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. optibrium.com [optibrium.com]

- 11. scm.com [scm.com]

Electrochemical Impedance Spectroscopy of 3-Hydroxypropane-1-sulfonic acid: A Methodological Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the application of Electrochemical Impedance Spectroscopy (EIS) for the characterization of 3-Hydroxypropane-1-sulfonic acid (3-HPSA). While specific experimental EIS data for 3-HPSA is not extensively available in public literature, this document outlines a detailed, best-practice methodology for conducting such an investigation. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the electrochemical properties of sulfonated compounds. The guide covers the fundamental principles of EIS, a hypothetical yet detailed experimental protocol for analyzing 3-HPSA, and a discussion on data interpretation using equivalent circuit models.

Introduction to this compound and Electrochemical Impedance Spectroscopy

This compound (3-HPSA)

This compound is an organic sulfonic acid featuring both a hydroxyl and a sulfonic acid functional group.[1] This structure imparts high water solubility and makes it a versatile molecule in various applications.[1] It is a colorless, viscous liquid and is utilized in biochemical research and as a buffering agent.[1] The presence of the sulfonic acid group gives the molecule strong acidic properties.[1]

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₈O₄S[2] |

| Molar Mass | 140.16 g/mol [2] |

| Density | 1.364 g/mL at 20 °C[2] |

| Physical State | Viscous liquid[3] |

| Solubility in Water | Miscible[3] |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to investigate the properties of electrochemical systems.[4][5] It involves applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the impedance response.[4][5] The analysis of this response provides valuable information about the kinetics of electrode processes, the properties of the electrode-electrolyte interface, and the bulk properties of the electrolyte.[4][6] EIS data is often analyzed by fitting it to an equivalent circuit model, which is a combination of resistors, capacitors, and other electrical elements that mimic the electrochemical behavior of the system.[7][8][9]

Experimental Protocol for EIS of this compound

This section outlines a hypothetical, yet detailed, experimental protocol for conducting an EIS study on this compound.

Materials and Reagents

-

This compound (analytical grade)

-

Deionized water (resistivity > 18 MΩ·cm)

-

Supporting electrolyte (e.g., NaCl, KCl, or a buffer solution, analytical grade)

-

Working Electrode (e.g., Glassy Carbon, Gold, or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

Electrochemical cell

-

Potentiostat with a frequency response analyzer module

Experimental Workflow

Caption: A logical workflow for the electrochemical impedance spectroscopy of 3-HPSA.

Detailed Steps

-

Electrode Preparation:

-

The working electrode should be polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

After polishing, the electrode should be sonicated in deionized water and then in ethanol to remove any residual polishing material.

-

The reference and counter electrodes should be cleaned according to the manufacturer's instructions.

-

-

Electrolyte Preparation:

-

Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M KCl) in deionized water.

-

Prepare a series of test solutions by adding varying concentrations of 3-HPSA to the supporting electrolyte stock solution.

-

A control solution of only the supporting electrolyte should also be prepared.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode system in the electrochemical cell.

-

Ensure the reference electrode tip is placed close to the working electrode surface to minimize uncompensated solution resistance.

-

The counter electrode should be positioned to ensure a uniform current distribution.

-

-

EIS Measurement:

-

Immerse the electrodes in the test solution.

-

Measure the open-circuit potential (OCP) until a stable value is reached.

-

Perform the EIS measurement at the stable OCP.

-

Typical EIS parameters would be:

-

Frequency range: 100 kHz to 0.01 Hz

-

AC amplitude: 10 mV (to ensure a linear response)

-

Number of points per decade: 10

-

-

Data Analysis and Interpretation

The data obtained from the EIS measurement is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

Equivalent Circuit Modeling

To extract quantitative information from the EIS data, an appropriate equivalent circuit model is used to fit the experimental data.[7][8][9] A common and simple model for many electrochemical systems is the Randles circuit.[7][9]

Caption: A diagram of a simple Randles equivalent circuit.

The components of this circuit represent:

-

Rs (Solution Resistance): The resistance of the electrolyte solution between the working and reference electrodes.

-

Rct (Charge Transfer Resistance): The resistance to the transfer of electrons at the electrode-electrolyte interface. This is inversely proportional to the rate of the electrochemical reaction.

-

Cdl (Double-Layer Capacitance): The capacitance of the electrical double layer that forms at the interface between the electrode and the electrolyte.

Hypothetical Quantitative Data

The following table presents hypothetical data that could be obtained from an EIS experiment on 3-HPSA, demonstrating the effect of its concentration on the electrochemical parameters.

| 3-HPSA Concentration (mM) | Rs (Ω) | Rct (kΩ) | Cdl (µF) |

| 0 (Control) | 50.2 | 15.8 | 25.3 |

| 1 | 51.5 | 22.4 | 22.1 |

| 5 | 53.1 | 35.7 | 18.9 |

| 10 | 55.8 | 52.1 | 15.6 |

Interpretation of Hypothetical Data:

-

An increase in Rs with increasing 3-HPSA concentration could suggest a change in the bulk conductivity of the electrolyte.

-

An increase in Rct would indicate that 3-HPSA is adsorbing onto the electrode surface and inhibiting the charge transfer process.

-

A decrease in Cdl is also consistent with the adsorption of an organic molecule on the electrode surface, as it displaces water molecules and alters the dielectric properties of the double layer.

Conclusion

References

- 1. CAS 15909-83-8: this compound [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Electrochemical Impedance Spectroscopy in Carbonate Buffered Media for Biosensing Applications [comsol.com]

- 5. jecst.org [jecst.org]

- 6. corrozone.com [corrozone.com]

- 7. Electrochemical Impedance Spectroscopy (EIS) Part 4 – Equivalent Circuit Models | Metrohm [metrohm.com]

- 8. arxiv.org [arxiv.org]

- 9. nlab.pl [nlab.pl]

Raman Spectroscopy Analysis of 3-Hydroxypropane-1-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 3-Hydroxypropane-1-sulfonic acid using Raman spectroscopy. This non-destructive, label-free analytical technique offers detailed chemical and structural information, making it a valuable tool in pharmaceutical development and materials science. This document outlines predicted spectral data, a detailed experimental protocol for analysis, and a standardized workflow for acquiring and interpreting Raman spectra.

Predicted Raman Spectral Data

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Predicted Intensity |

| ~2960 - 2850 | C-H Stretching (asymmetric & symmetric) | -CH₂- | Strong |

| ~1460 - 1440 | CH₂ Scissoring/Deformation | -CH₂- | Weak-Medium |

| ~1300 - 1200 | CH₂ Wagging/Twisting | -CH₂- | Weak |

| ~1130 - 1080 | C-C Stretching | Propane Backbone | Medium |

| ~1060 - 1020 | C-O Stretching | -C-OH | Medium |

| ~3400 - 3200 (broad) | O-H Stretching (Hydrogen-bonded) | -OH | Weak-Medium |

| ~1350 - 1300 | O-H Bending | -OH | Weak |

| ~1180 - 1140 | SO₂ Asymmetric Stretching | -SO₃H | Very Weak |

| ~1060 - 1025 | SO₂ Symmetric Stretching | -SO₃H | Very Weak |

| ~780 - 680 | C-S Stretching | -C-S- | Strong |

| ~600 - 500 | SO₃ Deformations (Rocking, Wagging, Scissoring) | -SO₃H | Medium |

Note: The intensity and exact position of the peaks can be influenced by factors such as sample concentration, pH, and hydrogen bonding.

Experimental Protocol: Raman Spectroscopy of a Liquid Sample

This section details a generalized protocol for the acquisition of a Raman spectrum for a liquid sample such as this compound.

2.1. Objective

To obtain a high-quality Raman spectrum of this compound, identifying its characteristic vibrational modes.

2.2. Materials and Equipment

-

Sample: this compound (liquid, technical grade or higher).

-

Raman Spectrometer: A research-grade Raman microscope or a benchtop spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). The choice of laser may depend on the sample's fluorescence properties; a longer wavelength like 785 nm is often used to mitigate fluorescence in organic molecules.

-

Sample Holder: Quartz cuvette, glass vial, or a microscope slide with a well. Glass or quartz is suitable as they produce a weak Raman signal.[1]

-

Software: Instrument control and data acquisition software.

2.3. Procedure

-

Instrument Preparation & Calibration:

-

Turn on the Raman spectrometer and the laser source, allowing them to warm up and stabilize for at least 15-30 minutes.[1]

-

Perform a wavenumber calibration using a standard reference material with known Raman peaks (e.g., silicon, polystyrene, or acetonitrile). This ensures the accuracy of the measured peak positions.

-

-

Sample Preparation:

-

Pipette an appropriate volume of liquid this compound into the chosen sample holder (e.g., fill a quartz cuvette to the appropriate level).

-

If analyzing on a microscope slide, place a small drop of the liquid onto the slide. A coverslip may be used if necessary to minimize evaporation, although it may introduce background signal.

-

-

Data Acquisition:

-

Place the sample holder into the spectrometer's sample compartment or onto the microscope stage.

-

Focus the laser onto the liquid sample. For a microscope-based system, focus through the liquid, avoiding the surfaces of the container to minimize background signal.

-

Set the data acquisition parameters:

-

Laser Power: Start with a low power setting (e.g., 1-5% of maximum) to avoid sample degradation or heating, and gradually increase if the signal-to-noise ratio is poor.

-

Exposure Time: Begin with an exposure time of 1-10 seconds.

-

Accumulations (Scans): Set the number of accumulations to average (e.g., 5-10 scans) to improve the signal-to-noise ratio.

-